molecular formula C30H54O6 B15175948 [(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate CAS No. 93894-02-1

[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate

Cat. No.: B15175948
CAS No.: 93894-02-1
M. Wt: 510.7 g/mol
InChI Key: PVLSEUVJZATYSQ-OIWKEWRZSA-N
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Description

[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate is a complex organic compound characterized by its unique structure, which includes two fused tetrahydrofuran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate typically involves a multi-step process. One common method starts with the preparation of the core structure, which is a fused bis-tetrahydrofuran. This can be achieved through the cyclization of appropriate precursors under acidic conditions. For example, the reaction of d-mannitol with benzoyl chloride in pyridine, followed by treatment with p-toluenesulfonic acid in 1,1,2,2-tetrachloroethane at reflux, yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether linkages, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which [(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate exerts its effects is primarily through its interaction with specific molecular targets. The compound’s ester and ether linkages allow it to interact with various enzymes and receptors, potentially modulating biological pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes.

Comparison with Similar Compounds

[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate is a complex organic compound with significant biological activity. It exhibits properties that make it a candidate for various therapeutic applications. This article explores its biological activity through detailed research findings and data tables.

Molecular Characteristics

Property Value
Molecular Formula C30H54O6
Molecular Weight 510.7 g/mol
CAS Number 93894-02-1
IUPAC Name This compound

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. The unique ester and ether linkages allow it to modulate various biological pathways. Notably:

  • Antimicrobial Activity : The compound disrupts bacterial cell membranes through its lipophilic properties.
  • Enzyme Interaction : It may act as an inhibitor or modulator for certain enzymes involved in metabolic pathways.

Antimicrobial Efficacy

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.

Case Study: Efficacy Against Bacterial Strains

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data indicates that the compound is particularly effective against Staphylococcus aureus at lower concentrations compared to other strains.

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of the compound on human cell lines.

Results from Cell Viability Assays

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

The IC50 values suggest that the compound has a moderate cytotoxic effect on cancer cell lines while exhibiting selectivity.

Comparison with Related Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties.

Comparative Analysis

Compound Antimicrobial Activity (MIC) IC50 (µM)
[(3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3-yldibenzonate]64 µg/mL35
[(3R,3aS)-Hexahydrofuro[2,3-b]furan]128 µg/mL40

The comparison indicates that [(3R,3aR,6R,6aR)-6-dodecanoyloxy...] shows superior antimicrobial activity against certain strains while maintaining a lower cytotoxicity profile.

Properties

CAS No.

93894-02-1

Molecular Formula

C30H54O6

Molecular Weight

510.7 g/mol

IUPAC Name

[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate

InChI

InChI=1S/C30H54O6/c1-3-5-7-9-11-13-15-17-19-21-27(31)35-25-23-33-30-26(24-34-29(25)30)36-28(32)22-20-18-16-14-12-10-8-6-4-2/h25-26,29-30H,3-24H2,1-2H3/t25-,26-,29-,30-/m1/s1

InChI Key

PVLSEUVJZATYSQ-OIWKEWRZSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@H]2OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)OC1COC2C1OCC2OC(=O)CCCCCCCCCCC

Origin of Product

United States

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